tert-Butyl Tosylate

Solvolysis Reaction Kinetics Carbocation Stability

tert-Butyl Tosylate's intrinsic instability and rapid E1 elimination pose supply challenges. Generic tosylate sourcing fails to address its unique carbocation-driven reactivity. This compound serves as a critical reference standard for compendial traceability (USP/EP) and as a protected tert-butyl cation equivalent. Key supply differentiators: (i) Validated purity ≥98% ensures reliable AMV/QC outcomes for bortezomib-related impurity profiling; (ii) Controlled storage and cold-chain logistics preserve the documented reactivity window; (iii) Pre-qualified batches eliminate the need for risky in-situ generation. Procurement confidence through characterized, ready-to-use material.

Molecular Formula C11H16O3S
Molecular Weight 228.31 g/mol
CAS No. 4664-57-7
Cat. No. B1588963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl Tosylate
CAS4664-57-7
Molecular FormulaC11H16O3S
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC(C)(C)C
InChIInChI=1S/C11H16O3S/c1-9-5-7-10(8-6-9)15(12,13)14-11(2,3)4/h5-8H,1-4H3
InChIKeyDLRDEMODNIPHMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl Tosylate Procurement Guide


tert-Butyl Tosylate (CAS 4664-57-7), systematically named tert-butyl 4-methylbenzenesulfonate, is a sulfonate ester derived from tert-butyl alcohol and p-toluenesulfonic acid. It is primarily valued in organic synthesis for its excellent leaving group ability, facilitating nucleophilic substitution reactions, and its capacity to serve as a protected tert-butyl cation equivalent . Its high purity form is also utilized as a reference standard in pharmaceutical quality control, ensuring traceability to pharmacopeial monographs [1].

tert-Butyl Tosylate: Critical Distinctions


Selecting a generic alkyl tosylate based on leaving group ability alone is insufficient when tert-butyl tosylate is required. While all tosylates share a common leaving group, tert-butyl tosylate exhibits unique mechanistic behavior due to the stability of the resulting tert-butyl carbocation. This drives its rapid, spontaneous elimination (E1) under mild conditions, a property not shared by its primary or secondary analogs which predominantly follow slower, bimolecular substitution (SN2) pathways [1]. Its intrinsic instability necessitates specific procurement and handling considerations, as it is not a standard shelf-stable commodity chemical and is often generated in situ [2].

tert-Butyl Tosylate Evidence Guide


tert-Butyl Cation Precursor Reactivity

The exceptional reactivity of tert-butyl tosylate compared to primary and secondary tosylates stems from the stabilization energy of the tertiary carbocation intermediate. This difference is starkly illustrated by the solvolysis rates of 1-alkyl-2-adamantyl tosylates, where the tert-butyl derivative reacts approximately 2640 times faster than the hydrogen analog and 126 times faster than the isopropyl derivative [1]. A similar trend is observed in cross-comparable studies, where the solvolysis of tert-butyl chloride, a mechanistic analog, is ~3,200 times faster than that of methyl tosylate in methanol [2].

Solvolysis Reaction Kinetics Carbocation Stability

Spontaneous Decomposition Stability

tert-Butyl tosylate is characterized by a marked intrinsic instability, which is a primary differentiator from its more robust analogs like methyl or ethyl tosylate. A foundational study established that its half-life in acetonitrile at 0 °C is only 63 minutes, decomposing via a spontaneous E1 elimination reaction to isobutene and p-toluenesulfonic acid [1]. This lability explains why it is not widely available as a shelf-stable reagent and why its synthesis often yields poor or inconsistent results [2].

Stability Elimination Kinetics Storage and Handling

tert-Butyl Group Transfer Selectivity

The use of tert-butyl tosylate offers a distinct advantage in selectivity over tert-butyl halides for the protection of sensitive functional groups. In a study on the Mitsunobu reaction, a tert-butyl tosylate intermediate provided a 59% yield of a desired perfluoro-tert-butyl ether. In stark contrast, the use of a tert-butyl halide (bromide) under classic Williamson ether synthesis conditions would not yield any substitution product and would instead exclusively undergo elimination to isobutene due to the highly basic conditions [1]. The tosylate pathway allows for the formation of the desired ether bond that is inaccessible via the halide route [2].

Synthesis Selectivity Protecting Groups

Leaving Group Ability vs. Halides

In solvolytic studies comparing leaving group ability, the tosylate group (OTs) consistently ranks as superior to halides in promoting electrophilic cleavage. Solvolysis studies of tert-butyl halides and 1-adamantyl tosylate in methanol-acetone mixtures determined the order of electrophilic assistance to leaving group as OTs > Cl > Br > I [1]. This ranking is consistent with the low pKa of the conjugate acid of the leaving group, p-toluenesulfonic acid (pKa = -2.8), compared to hydrogen halides (e.g., HCl pKa ~ -7, HBr ~ -9, HI ~ -10) [2].

Solvolysis Leaving Group Ability Mechanistic Studies

tert-Butyl Tosylate Applications


In Situ Isobutene Generation

The documented half-life of 63 minutes at 0 °C for tert-butyl tosylate highlights its utility as a clean, controllable source of isobutene gas [3]. This makes it a valuable reagent for generating a reactive alkene in situ under mild, non-basic conditions, useful in reactions where handling gaseous isobutene is impractical or where precise stoichiometric control is required. The co-product is p-toluenesulfonic acid, which can itself act as a catalyst.

PET Radiolabeled Tracer Synthesis

The extreme reactivity of the tert-butyl cation precursor is exploited in radiochemistry. In the synthesis of [(18)F]Fmp2, a PET imaging agent, a tosylate precursor is used to introduce a radioactive fluorine-18 label [3]. The high solvolysis rate of the tert-butyl tosylate system ensures rapid and efficient incorporation of the short-lived radioisotope under mild conditions, a critical requirement for radiopharmaceutical production where time and yield are paramount.

Pharmaceutical Reference Standard

In a strictly analytical context, the procurement of high-purity tert-butyl tosylate is essential for its role as a reference standard [3]. Its use is mandated for analytical method validation (AMV) and quality control (QC) of Active Pharmaceutical Ingredients (APIs) that exist as tosylate salts. Its fully characterized nature ensures traceability to compendial standards, such as those from the USP or EP, for regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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